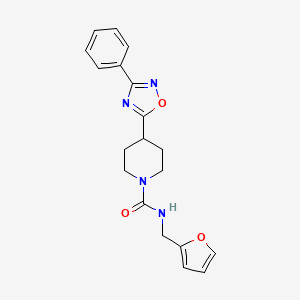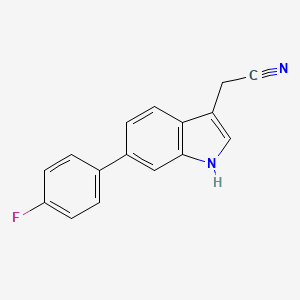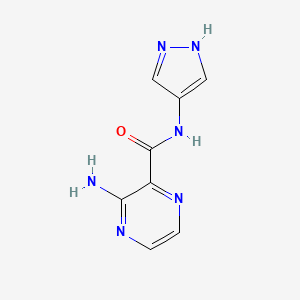![molecular formula C17H23NO3 B7561215 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as Dicloxacillin, is a narrow-spectrum antibiotic that belongs to the penicillin family. It is commonly used to treat bacterial infections caused by gram-positive organisms, such as Staphylococcus aureus.
Mécanisme D'action
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn works by inhibiting the bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for the cross-linking of the peptidoglycan layer. This leads to the inhibition of cell wall synthesis and eventually causes bacterial cell death.
Biochemical and Physiological Effects:
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours after oral administration. It is primarily eliminated through the kidneys and has a half-life of approximately 1 hour. 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has been shown to have low toxicity and is generally well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is a useful tool in laboratory experiments for studying bacterial cell wall synthesis and antibiotic resistance. Its narrow-spectrum activity against gram-positive organisms makes it a useful antibiotic for selectively targeting specific bacterial species. However, its limited activity against gram-negative organisms and the emergence of antibiotic-resistant strains of bacteria are significant limitations.
Orientations Futures
Future research on 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn could focus on developing new formulations to improve its bioavailability and efficacy, as well as exploring its potential use in combination with other antibiotics to combat antibiotic resistance. Additionally, further studies could investigate the mechanism of action of 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn and its effects on bacterial cell wall synthesis in greater detail.
Méthodes De Synthèse
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is synthesized by the reaction of 6-aminopenicillanic acid with 2,5-dimethylphenylacetyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn.
Applications De Recherche Scientifique
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has been extensively studied for its antibacterial properties. It has been used to treat a variety of infections, including skin and soft tissue infections, respiratory tract infections, and urinary tract infections. 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has also been used in combination with other antibiotics to treat more severe infections, such as endocarditis.
Propriétés
IUPAC Name |
1-[[2-(2,5-dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-6-7-13(2)14(10-12)11-15(19)18-17(16(20)21)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHPYBYTTVUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)


![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)


![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)
